
5-Iodo-2'-O-methyluridine as a nucleoside
analog

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Iodo-2'-O-methyluridine

Cat. No.: B150679 Get Quote

An In-depth Technical Guide to 5-Iodo-2'-O-methyluridine: A Promising Nucleoside Analog

Introduction
5-Iodo-2'-O-methyluridine is a synthetic nucleoside analog that has garnered significant

interest within the scientific community for its potential as both an antiviral and an anticancer

agent.[1] As a derivative of uridine, a natural component of ribonucleic acid (RNA), its structure

is modified in two key positions: an iodine atom is introduced at the 5th position of the uracil

base, and a methyl group is added to the 2'-hydroxyl group of the ribose sugar. These

modifications are crucial to its biological activity, enabling it to interfere with the replication of

viral and cellular genetic material. This technical guide provides a comprehensive overview of

5-Iodo-2'-O-methyluridine, detailing its chemical properties, synthesis, mechanism of action,

and the experimental protocols used to evaluate its efficacy.

Chemical Properties
The fundamental chemical characteristics of 5-Iodo-2'-O-methyluridine are summarized in the

table below. These properties are essential for its identification, characterization, and

application in experimental settings.
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Property Value

CAS Number 34218-84-3[1]

Molecular Formula C₁₀H₁₃IN₂O₆[1]

Molecular Weight 384.12 g/mol [1]

IUPAC Name

1-[(2R,3R,4R,5R)-5-(hydroxymethyl)-4-methoxy-

3-oxidanyl-oxolan-2-yl]-5-iodanyl-1,2,3,4-

tetrahydropyrimidine-2,4-dione

SMILES
CO[C@@H]1--INVALID-LINK--

NC2=O)I)CO">C@@HO[1]

Physical Form Powder or crystals

Storage Temperature 10°C - 25°C[1]

Synthesis
The synthesis of 5-Iodo-2'-O-methyluridine typically involves a multi-step chemical process

starting from a commercially available uridine derivative. A generalized synthetic workflow is

outlined below. The process begins with the selective protection of the hydroxyl groups on the

ribose sugar, followed by methylation of the 2'-hydroxyl group. The subsequent iodination of the

uracil base at the 5-position is a critical step, often achieved using an iodinating agent. Finally,

deprotection of the remaining hydroxyl groups yields the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.biosynth.com/p/NI06234/34218-84-3-5-iodo-2-o-methyluridine
https://www.biosynth.com/p/NI06234/34218-84-3-5-iodo-2-o-methyluridine
https://www.biosynth.com/p/NI06234/34218-84-3-5-iodo-2-o-methyluridine
https://www.biosynth.com/p/NI06234/34218-84-3-5-iodo-2-o-methyluridine
https://www.biosynth.com/p/NI06234/34218-84-3-5-iodo-2-o-methyluridine
https://www.benchchem.com/product/b150679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis Workflow for 5-Iodo-2'-O-methyluridine

Starting Material

Chemical Modifications

Final Product

Uridine Derivative

Protection of 3' and 5' -OH groups

e.g., Acetic Anhydride

Methylation of 2' -OH group

e.g., Methyl Iodide, NaH

Iodination at C5 of Uracil

e.g., Iodine Monochloride

Deprotection of 3' and 5' -OH groups

e.g., NH4OH

5-Iodo-2'-O-methyluridine
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Caption: Generalized synthetic pathway for 5-Iodo-2'-O-methyluridine.
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Mechanism of Action
The therapeutic potential of 5-Iodo-2'-O-methyluridine stems from its ability to act as a

nucleoside analog.[2] Once inside a cell, it is phosphorylated by cellular kinases to its

triphosphate form. This activated form can then be recognized by viral or cellular polymerases

and incorporated into growing RNA or DNA chains. The presence of the bulky iodine atom at

the 5-position and the methyl group at the 2'-position can disrupt the normal structure and

function of the nucleic acid, leading to chain termination and inhibition of replication.[2] This

interference with nucleic acid synthesis is the primary mechanism behind its antiviral and

anticancer effects.
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Proposed Mechanism of Action for 5-Iodo-2'-O-methyluridine

5-Iodo-2'-O-methyluridine
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5-Iodo-2'-O-methyluridine
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Incorporation into Viral/Cellular RNA/DNA
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Inhibition of Replication
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Caption: Cellular pathway of 5-Iodo-2'-O-methyluridine's action.
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Therapeutic Applications
Antiviral Activity
5-Iodo-2'-O-methyluridine has demonstrated inhibitory effects against a range of DNA and

RNA viruses.[1] Its mechanism of action, which involves the disruption of nucleic acid

synthesis, makes it a broad-spectrum antiviral candidate. Research has shown its potential

against viruses such as Herpes Simplex Virus (HSV).[3][4]

Anticancer Activity
The ability of 5-Iodo-2'-O-methyluridine to interfere with DNA synthesis also makes it a

candidate for cancer therapy.[1] By being incorporated into the DNA of rapidly dividing cancer

cells, it can trigger cell cycle arrest and apoptosis (programmed cell death).[5]

Quantitative Data
The efficacy of a potential therapeutic agent is quantified by parameters such as the 50%

effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀)

for its effect on host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a

critical measure of the compound's therapeutic window. A higher SI value indicates greater

selectivity for the target (e.g., virus) over the host cells.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 5-Iodo-2'-O-methyluridine
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Virus Strain Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Assay
Method

Herpes

Simplex Virus

1 (HSV-1)

Vero Value Value Value

Plaque

Reduction

Assay[2]

SARS-CoV-2 Calu-3 Value Value Value

Viral Yield

Reduction

Assay[2]

Influenza A

(H1N1)
MDCK Value Value Value

Cytopathic

Effect (CPE)

Inhibition

Assay[2]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols
Antiviral Assay: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring

the reduction in the formation of viral plaques.

Materials:

Host cell line susceptible to the virus (e.g., Vero cells)

Complete cell culture medium

Virus stock of known titer

5-Iodo-2'-O-methyluridine stock solution

96-well or 6-well plates

Overlay medium (e.g., containing carboxymethylcellulose or agar)
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Staining solution (e.g., crystal violet)

Procedure:

Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is

formed.

Compound Preparation: Prepare serial dilutions of 5-Iodo-2'-O-methyluridine in culture

medium.

Infection: Remove the medium from the cells and infect with the virus at a predetermined

multiplicity of infection (MOI).

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add the

different concentrations of the compound.

Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading

to the formation of localized plaques.

Incubation: Incubate the plates for a period sufficient for plaque formation.

Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet).

Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

virus control.
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Plaque Reduction Assay Workflow

Seed Host Cells in Plates

Incubate to Confluency

Infect Cells with Virus

Add Serial Dilutions of Compound

Add Overlay Medium

Incubate for Plaque Formation

Fix and Stain Cells

Count Plaques and Calculate EC50
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Caption: Workflow for a standard plaque reduction assay.
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Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability.[6][7][8][9]

Materials:

Cancer cell line of interest

Complete cell culture medium

5-Iodo-2'-O-methyluridine stock solution

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][9]

Solubilization solution (e.g., DMSO)[6][9]

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for

attachment.[6]

Compound Treatment: Treat the cells with serial dilutions of 5-Iodo-2'-O-methyluridine.

Include vehicle and blank controls.[6]

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7]

Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6]

[7]

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.[9]
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

MTT Assay Workflow for Cytotoxicity
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Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives
5-Iodo-2'-O-methyluridine represents a promising scaffold for the development of novel

antiviral and anticancer therapeutics. Its mechanism of action, centered on the disruption of

nucleic acid synthesis, provides a strong rationale for its potential efficacy. Further research is

warranted to fully elucidate its spectrum of activity, pharmacokinetic properties, and in vivo

efficacy. The detailed experimental protocols provided in this guide offer a framework for the

continued investigation of this and other nucleoside analogs. The systematic evaluation of its

quantitative parameters, such as EC₅₀, CC₅₀, and SI, will be crucial in determining its clinical

potential and advancing it through the drug development pipeline. The synthesis of derivatives

and combination therapies may further enhance its therapeutic index and overcome potential

resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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